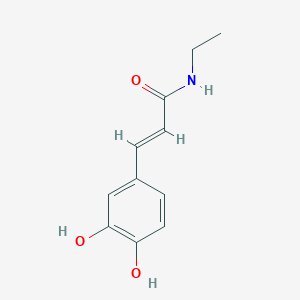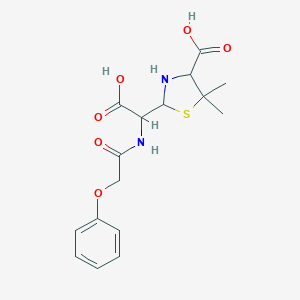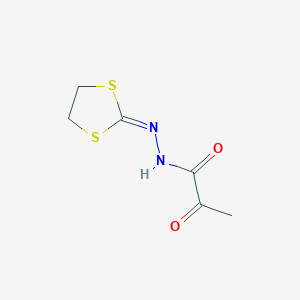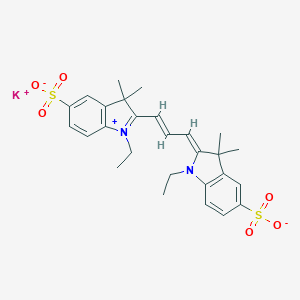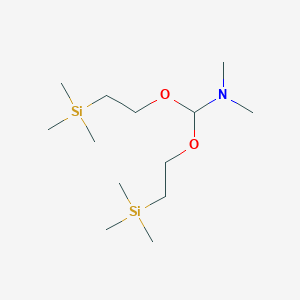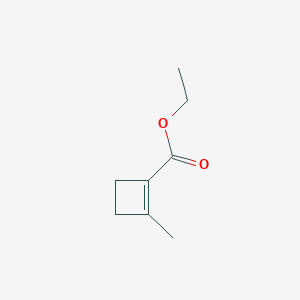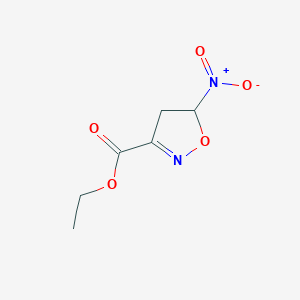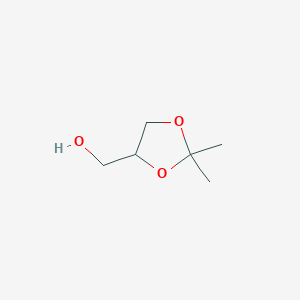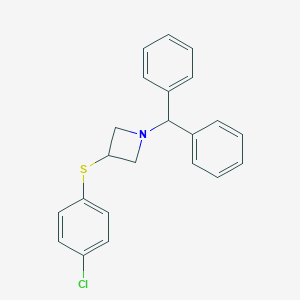
4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol, also known as DQP, is a chemical compound that has been widely used in scientific research for its unique properties. DQP is a piperazine derivative that is structurally similar to other compounds such as diphenylmethylpiperazine and quinoline. In
Mechanism of Action
The mechanism of action of 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol is not well understood, but it is believed to involve the modulation of neurotransmitter systems in the brain, including the serotonin and dopamine systems. 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol has also been shown to interact with voltage-gated calcium channels, which may be responsible for its vasodilatory effects.
Biochemical and Physiological Effects:
4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter systems, vasodilation, and antiproliferative effects on cancer cells. 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol in lab experiments is its unique chemical structure, which allows for the study of specific neurotransmitter systems and their interactions. However, one limitation of using 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are a number of future directions for the study of 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol, including the investigation of its potential therapeutic uses in the treatment of anxiety, depression, hypertension, and cancer. Further studies are also needed to elucidate the mechanism of action of 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol and to develop more effective methods for administering the compound in experimental settings.
Conclusion:
In conclusion, 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol is a unique chemical compound that has been widely used in scientific research for its ability to modulate neurotransmitter systems, induce vasodilation, and inhibit cancer cell proliferation. While there are still many unanswered questions regarding the mechanism of action of 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol, its potential therapeutic uses make it an important area of study for future research.
Synthesis Methods
The synthesis of 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol involves a multistep process that begins with the reaction of 4-chloro-1-butanol and quinoline to form 4-(quinolin-1-yl)butan-1-ol. This intermediate is then reacted with diphenylmethanol to form 4-(diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol. The final product is purified using column chromatography.
Scientific Research Applications
4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. In the central nervous system, 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol has been shown to have anxiolytic and antidepressant effects, as well as the ability to enhance memory and learning. In the cardiovascular system, 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol has been shown to have vasodilatory effects, which may be useful in the treatment of hypertension. In cancer research, 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol has been shown to have antiproliferative effects on cancer cells.
properties
CAS RN |
129716-87-6 |
|---|---|
Product Name |
4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol |
Molecular Formula |
C29H31N3O2 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-quinolin-4-yloxypropan-2-ol |
InChI |
InChI=1S/C29H31N3O2/c33-25(22-34-28-15-16-30-27-14-8-7-13-26(27)28)21-31-17-19-32(20-18-31)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,33H,17-22H2 |
InChI Key |
AJMXTJYRMRUQNS-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(COC2=CC=NC3=CC=CC=C32)O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=NC3=CC=CC=C32)O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
synonyms |
4-(diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol 4-DQOMP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B138518.png)
